N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is an organic compound that features a benzodioxole ring fused to a pyrazole ring with an ethyl group and a carboxamide functional group
Mechanism of Action
Target of Action
The primary target of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.
Mode of Action
This interaction could lead to changes in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect various biochemical pathways. Nitric oxide plays a role in numerous pathways, including those involved in immune response, neurotransmission, and regulation of cell death. Changes in nitric oxide production can therefore have wide-ranging effects .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. For instance, in a disease state where nitric oxide production is dysregulated, modulating the activity of nitric oxide synthase could potentially restore normal function .
Action Environment
The efficacy and stability of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific cellular environment in which the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling of Benzodioxole and Pyrazole Rings: The benzodioxole and pyrazole rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different functional groups.
N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Another compound with a benzodioxole ring but different substituents.
Uniqueness
N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIPFKBWQBSXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.